

# Comparison of Validated HPLC Methods for Flavoxate HCl

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## Compound Focus: Flavoxate

CAS No.: 3717-88-2

Cat. No.: S528057

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Method Parameter	Rapid UV-HPLC for Formulations [1]	LC-MS/MS for Human Plasma [2]	Single HPLC for Bulk, Tablets & Biological Fluids [3]
Analytical Technique	RP-HPLC with UV detection	LC-MS/MS (MRM)	RP-HPLC with UV detection
Column	Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)	Not specified in excerpts	Zorbax XDB-C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Formic acid (75:25, v/v)	Not fully detailed (uses formic acid)	Acetonitrile : Methanol : 0.15M Sodium perchlorate (17:35:48, v/v), pH 3.0
Flow Rate (mL/min)	0.8	Not specified	Not specified
Detection	UV 218 nm	Mass Spectrometry	UV 229 nm
Runtime	~3.5 minutes (Retention time: 1.44 min)	Rapid (exact time not specified)	Not specified
Linearity Range	1 – 250 µg/mL [1]	Wide range (specific values in full text)	0.03 - 7.5 µg [3]

| **Precision (Repeatability)** | Intra-day RSD: **0.05 – 0.43%** Inter-day RSD: **0.15 – 0.65%** [1] | Reproducible (specific RSD in full text) | Intra- & Inter-day RSD for peak area and purity: **<2%** [3] | | **LOD / LOQ** | LOD: **0.23 µg/mL** LOQ: **0.69 µg/mL** [1] | Highly sensitive (values in full text) | LOD: **0.6 ng** LOQ: **0.03 µg** (in absolute amount) [3] | | **Accuracy (% Recovery)** | **97.4% - 101.3%** [1] | Accurate (specific data in full text) | **101.18% - 101.28%** [3] | | **Key Application** | Bulk and solid dosage forms [1] | Simultaneous quantification of **Flavoxate** and its metabolite (MFCA) in human plasma [2] | Bulk, tablets, and biological fluids [3] |

## Detailed Experimental Protocols

Here are the core experimental workflows for the methods compared above.

### Rapid UV-HPLC Method for Formulations [1]

This method is optimized for quality control of pharmaceuticals with high precision and a short run time.

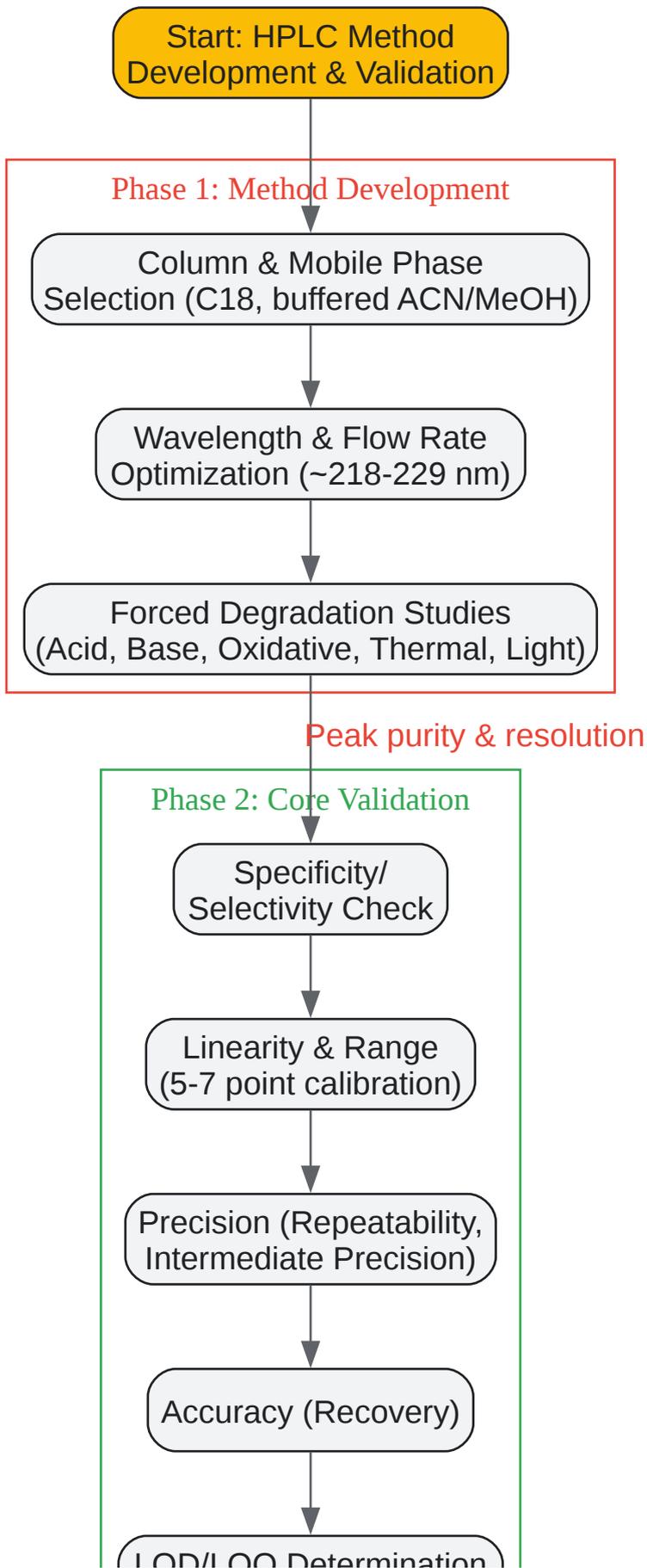
- **Chromatographic Conditions:** The analysis uses an **Eclipse C18 column (150 mm × 4.6 mm, 5 µm)** with a mobile phase of **acetonitrile and 0.1% formic acid in water (75:25, v/v)**. The flow rate is **0.8 mL/min**, and detection is performed at **218 nm** [1].
- **Sample Preparation:** Tablets are powdered and dissolved in the mobile phase via sonication. The solution is then filtered through a **0.45 µm nylon membrane filter** before injection [1].
- **Validation Protocol:**
  - **Specificity:** Confirmed by comparing chromatograms of standards and samples to ensure no interference [1].
  - **Linearity:** Tested across **1–250 µg/mL** with a correlation coefficient of **0.9995** [1].
  - **Precision:** Intra-day and inter-day precision were assessed, with %RSD values within the ranges shown in the table above [1].
  - **Accuracy:** Determined via a standard addition method, calculating the percentage recovery of the known added amount [1].

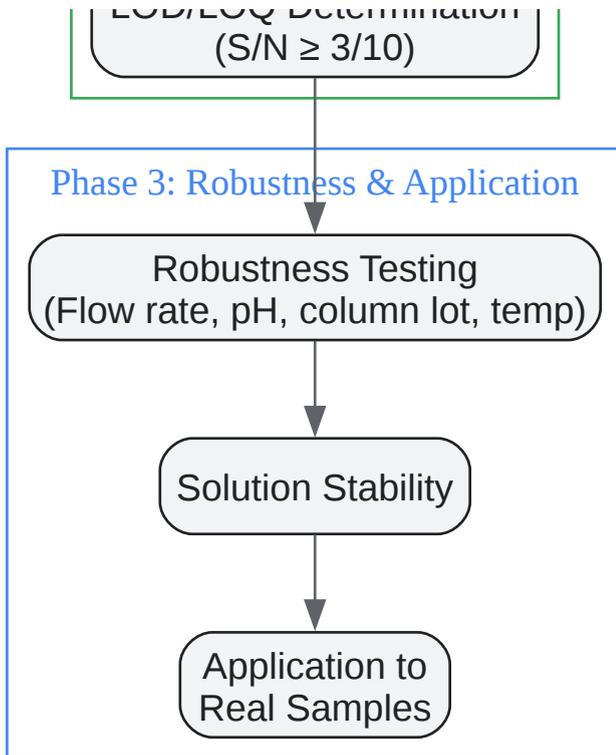
### LC-MS/MS Method for Bioequivalence Studies [2]

This method is designed for clinical studies, simultaneously quantifying the parent drug and its metabolite in plasma with high sensitivity.

- **Chromatographic Conditions:** The method uses a **C18 column** and a mobile phase containing **formic acid** for separation, with **Multiple Reaction Monitoring (MRM)** for detection [2].
- **Sample Preparation:** Employs a simple **protein precipitation** technique for sample clean-up before LC-MS/MS analysis [2].
- **Validation Protocol:**
  - **Specificity:** The MRM mode ensures high selectivity by detecting specific ion transitions for **Flavoxate**, its metabolite (MFCA), and the internal standard [2].
  - **Stability:** A critical parameter for this method, as **Flavoxate** is susceptible to hydrolysis in plasma. Stability in human plasma was thoroughly evaluated to ensure the measured MFCA is the metabolite and not an artifact of degradation [2].

The following diagram outlines the key stages in developing and validating an HPLC method for **Flavoxate**.





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## Key Selection Guidelines

- **For Routine Quality Control of Tablets:** The **Rapid UV-HPLC method [1]** is highly recommended due to its speed, cost-effectiveness, excellent precision, and full validation according to ICH guidelines.
- **For Clinical or Pharmacokinetic Studies:** The **LC-MS/MS method [2]** is essential for its superior sensitivity and ability to simultaneously quantify **Flavoxate** and its active metabolite (MFCA) in complex biological matrices like human plasma, which is crucial for bioequivalence studies [2] [4].
- **For a Unified Method Across Sample Types:** The **Single HPLC method [3]** offers the advantage of using one validated protocol for analyzing bulk drug substance, finished tablets, and biological fluids, streamlining workflows in labs with diverse sample types.

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## References

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